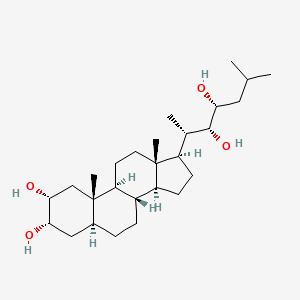

6-Deoxo-28-norcastasterone

Overview

Description

6-Deoxo-28-norcastasterone is a 2alpha-hydroxy steroid, a C27-steroid, a 22-hydroxy steroid, a 23-hydroxy steroid, a 3alpha-hydroxy steroid, and a phytosteroid . It is synthesized from cholesterol via the late C-6 oxidation pathway .

Molecular Structure Analysis

The molecular formula of 6-Deoxo-28-norcastasterone is C27H48O4 . It belongs to the class of compounds known as 2alpha-hydroxy steroids, which are steroids carrying a hydroxyl group at the 2-alpha carbon atom .Chemical Reactions Analysis

In the biosynthesis of 6-Deoxo-28-norcastasterone, enzymatic conversions of compounds from the late C6 oxidation pathway to the early C6 oxidation counterparts have been evidenced . For example, 6-deoxo-28-norteasterone is converted to 28-norteasterone, 6-deoxo-28-nortyphasterol to 28-nortyphasterol, and 6-deoxo-28-norcastasterone to 28-norcastasterone .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Deoxo-28-norcastasterone include a molecular weight of 436.66762 . The compound is predicted to have a boiling point of 561.2±25.0 °C and a density of 1.094±0.06 g/cm3 .Scientific Research Applications

Biosynthetic Pathways in Plants

6-Deoxo-28-norcastasterone plays a crucial role in the biosynthesis of brassinosteroids, a class of hormones essential for plant growth and development. In a study by Yokota et al. (2001), 6-deoxo-28-norcastasterone was identified in the roots and shoots of tomato plants, suggesting its involvement in the biosynthesis of 28-norcastasterone, a C27 brassinosteroid. This finding indicates that the biosynthesis of 28-norcastasterone may parallel that of castasterone and is differently regulated between plant tissues, impacting root growth regulation (Yokota et al., 2001).

Enzyme Immunoassay Development

In the field of analytical chemistry, 6-deoxo-28-norcastasterone has been used for developing test-systems for immunoenzymatic determination. Litvinovskaya et al. (2017) synthesized derivatives of 6-deoxo-28-norcastasterone for creating haptens and conjugates, which were then applied in the production of antisera. This research led to the development of test-systems for the enzyme immunoassay of phytohormones in the 6-deoxobrassinosteroid group (Litvinovskaya et al., 2017).

Role in Plant Development and Homeostasis

The compound also plays a role in the metabolic pathways influencing plant growth. Joo et al. (2011) revealed that in Arabidopsis, 28-norcastasterone, synthesized from cholesterol, is a key component in a specific biosynthetic pathway. This study also highlighted the enzyme systems involved in the synthesis of both 28-norcastasterone and castasterone, indicating its significance in normal plant development (Joo et al., 2011).

Impact on Plant Morphology

Research has also shown the impact of 6-deoxo-28-norcastasterone on plant morphology and homeostasis. Kim et al. (2005) demonstrated that a cell-free enzyme solution from Phaseolus vulgaris (common bean) could mediate the conversion of 28-norcastasterone to castasterone, indicating the role of 6-deoxo-28-norcastasterone in maintaining brassinosteroid levels in plants (Kim et al., 2005).

Safety and Hazards

The safety data sheet for 28-Norcastasterone, a compound closely related to 6-Deoxo-28-norcastasterone, suggests avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It also suggests that the toxicological properties of this material have not been thoroughly investigated .

Future Directions

6-Deoxo-28-norcastasterone can be used in analytical and biological studies for ultra-high performance liquid chromatography coupled to high resolution Orbitrap mass spectrometry for metabolomic profiling of the endogenous phytohormonal status of the tomato plant . This suggests potential future directions in the study of plant hormones and their role in plant growth and development.

properties

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O4/c1-15(2)12-23(29)25(31)16(3)19-8-9-20-18-7-6-17-13-22(28)24(30)14-27(17,5)21(18)10-11-26(19,20)4/h15-25,28-31H,6-14H2,1-5H3/t16-,17-,18-,19+,20-,21-,22-,23+,24+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZMVUQKRUXUPG-MFGLZFITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Deoxo-28-norcastasterone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

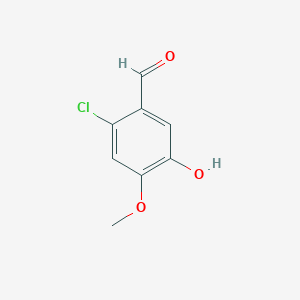

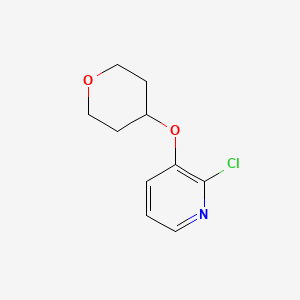

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)